molecular formula C18H21N3OS B12628485 N-{2-[(2-Methylpentan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine CAS No. 917906-98-0

N-{2-[(2-Methylpentan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12628485
CAS No.: 917906-98-0
M. Wt: 327.4 g/mol
InChI Key: IFAOJZMXTNLQDT-UHFFFAOYSA-N
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Description

N-{2-[(2-Methylpentan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine is a thieno[2,3-d]pyrimidin-4-amine derivative featuring a phenyl group substituted at the 2-position with a (2-methylpentan-3-yl)oxy moiety. The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, known for its versatility in targeting kinases and other enzymes involved in cancer, viral infections, and metabolic disorders . The (2-methylpentan-3-yl)oxy group introduces a branched alkoxy chain, which may enhance lipophilicity and influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

CAS No.

917906-98-0

Molecular Formula

C18H21N3OS

Molecular Weight

327.4 g/mol

IUPAC Name

N-[2-(2-methylpentan-3-yloxy)phenyl]thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C18H21N3OS/c1-4-15(12(2)3)22-16-8-6-5-7-14(16)21-17-13-9-10-23-18(13)20-11-19-17/h5-12,15H,4H2,1-3H3,(H,19,20,21)

InChI Key

IFAOJZMXTNLQDT-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)OC1=CC=CC=C1NC2=C3C=CSC3=NC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-Methylpentan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine typically involves multiple steps. One common method starts with the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield 2,4-dichlorothieno[2,3-d]pyrimidine. The final step involves the substitution of the chlorine atoms with the desired amine group in the presence of a base such as N,N-dimethylformamide (DMF) and Hung’s base at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring’s chlorine atoms (in intermediate precursors) undergo nucleophilic substitution with amines or alkoxides to form final derivatives.

Key Example :

  • Starting Material : 2,4-Dichlorothieno[2,3-d]pyrimidine

  • Reagent : 2-[(2-Methylpentan-3-yl)oxy]aniline

  • Conditions : DMF, Hunig’s base (N,N-diisopropylethylamine), 80–100°C, 12–24 hours

  • Product : N-{2-[(2-Methylpentan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine

  • Yield : ~60–70% (estimated from analogous syntheses) .

Reaction StepReagents/ConditionsProductYield
ChlorinationPOCl₃, reflux2,4-Dichlorothieno[2,3-d]pyrimidine85%
Amine SubstitutionDMF, Hunig’s base, 80–100°CTarget compound60–70%

Oxidation and Reduction

The thiophene ring and alkoxy side chain are susceptible to redox transformations:

Oxidation

  • Reagents : KMnO₄ (acidic conditions), H₂O₂/Fe(II) (Fenton-like conditions)

  • Outcome : Sulfone formation on the thiophene ring or hydroxylation of the alkoxy group .

Reduction

  • Reagents : NaBH₄, LiAlH₄

  • Outcome : Reduction of nitro groups (if present) or saturation of double bonds in side chains .

Cycloaddition and Heterocycle Formation

The thienopyrimidine core participates in [3+2] cycloadditions with azides:

Example :

  • Reagent : Sodium azide (NaN₃), CuSO₄·5H₂O

  • Conditions : Ethanol/water, 60°C, 6 hours

  • Product : Tetrazole-fused thienopyrimidine derivatives .

Aryloxy Group Reactions

  • Ether Cleavage : HI (concentrated) at 120°C removes the alkoxy group, yielding a phenolic intermediate.

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) under basic conditions to form new ethers.

Catalytic Cross-Coupling

The pyrimidine ring supports Pd-catalyzed couplings:

Reaction TypeReagents/ConditionsApplication
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, toluene/EtOHIntroduction of aryl/heteroaryl groups
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Installation of secondary amines

Scientific Research Applications

Anticancer Properties
Research indicates that compounds similar to N-{2-[(2-Methylpentan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine exhibit significant anticancer activity. For instance, derivatives of thieno[2,3-d]pyrimidine have been shown to inhibit cancer cell proliferation in various cell lines, including HCT-116 and MCF-7. The mechanism often involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation .

Mechanism of Action
The compound's mechanism typically involves interaction with specific molecular targets within cancer cells. For example, some thieno[2,3-d]pyrimidine derivatives act as inhibitors of thymidylate synthase (hTS), an enzyme crucial for DNA synthesis. This inhibition leads to reduced cell viability and proliferation .

Synthesis Methodologies

Synthetic Routes
The synthesis of this compound can be achieved through several synthetic strategies. A common approach involves the reaction of appropriate precursors under controlled conditions to yield the desired thieno[2,3-d]pyrimidine framework. The introduction of the 2-methylpentan-3-yloxy group can be accomplished using alkylation reactions or via etherification processes .

Characterization Techniques
Post-synthesis, the compounds are typically characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structure and purity .

Case Studies

Case Study 1: Antitumor Activity Assessment
In a study assessing the antitumor activity of thieno[2,3-d]pyrimidine derivatives, a series of compounds were synthesized and tested against various cancer cell lines. The results indicated that certain modifications to the thieno[2,3-d]pyrimidine structure significantly enhanced their anticancer properties. IC50 values were reported in the range of 1.9–7.52 μg/mL for some derivatives, demonstrating their potential as effective anticancer agents .

Case Study 2: Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis was conducted on a series of thieno[2,3-d]pyrimidine derivatives to identify structural features that contribute to their biological activity. This study revealed that specific substitutions on the pyrimidine ring could enhance binding affinity to target proteins involved in cancer progression .

Summary Table

Application Area Description Key Findings
Anticancer ResearchEvaluation of anticancer activity against various cell linesSignificant inhibition observed; IC50 values ranged from 1.9–7.52 μg/mL
Synthesis MethodsVarious synthetic routes including alkylation and etherificationConfirmed structures through NMR and mass spectrometry
Mechanism of ActionInteraction with thymidylate synthaseInhibition leads to reduced proliferation in cancer cells
Structure-Activity RelationshipIdentified key structural features enhancing biological activityModifications on pyrimidine ring improve binding affinity

Mechanism of Action

The mechanism of action of N-{2-[(2-Methylpentan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine involves the inhibition of cytochrome bd oxidase, an enzyme crucial for the energy metabolism of Mycobacterium tuberculosis. By inhibiting this enzyme, the compound disrupts the bacterial energy production, leading to its antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidin-4-amine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidin-4-amine Derivatives

Compound Name Substituents Molecular Weight Biological Target/Activity Key Findings Reference
N-(4-Methoxyphenyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (5c) 4-Methoxyphenyl, tetrahydrobenzo fused ring 325.4 g/mol Antiproliferative (Unspecified target) 62% yield; IR data confirms NH and aromatic CH stretches. Violet solid with MP 140–142°C
N-[4-(Phenylsulfonyl)phenyl]thieno[2,3-d]pyrimidin-4-amine (25) 4-(Phenylsulfonyl)phenyl 368.5 g/mol PI5P4Kγ inhibition 56% yield; >98% purity by UPLC. White solid with chloroform-d NMR shifts
6-Ethynyl-N-(3-chloro-4-fluorobenzyl)thieno[2,3-d]pyrimidin-4-amine 6-Ethynyl, 3-chloro-4-fluorobenzyl 357.8 g/mol ErbB kinase inhibition (Covalent binding) Synthesized via Sonogashira coupling; X-ray confirms covalent modification
N-(Cyclopropyl(phenyl)methyl)thieno[2,3-d]pyrimidin-4-amine (IB-32) Cyclopropyl(phenyl)methyl 325.4 g/mol STAT3 inhibition (Anti-HCV) Inhibits HCV RNA replication (EC₅₀ = 0.8 μM); optimizable for antiviral use
N-(3-Chloro-4-(3-chlorobenzyloxy)phenyl)-6-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4-amine (18b) 3-Chloro-4-(3-chlorobenzyloxy)phenyl, 6-(4-nitrophenyl) 523.4 g/mol Dual EGFR/HER2 inhibition MP 262–264°C; potent activity against resistant EGFR mutants
Target Compound 2-[(2-Methylpentan-3-yl)oxy]phenyl ~350–370 g/mol* Hypothesized: Kinase or viral target Predicted enhanced lipophilicity due to branched alkoxy chain; no direct data

*Estimated based on structural analogs.

Key Structural and Functional Insights

Substituent Effects on Bioactivity :

  • Alkoxy Chains : The (2-methylpentan-3-yl)oxy group in the target compound is bulkier and more lipophilic than simple methoxy or sulfonyl groups (e.g., in compounds 5c and 25). This may improve blood-brain barrier penetration or prolong half-life .
  • Electron-Withdrawing Groups : Nitro (e.g., 18b) and sulfonyl (e.g., 25) substituents enhance binding to polar enzyme active sites, as seen in kinase inhibitors .
  • Covalent Modifiers : Ethynyl groups (e.g., 6-ethynyl derivatives) enable irreversible binding to cysteine residues in kinases like ErbB, increasing potency .

Synthetic Accessibility: The target compound’s synthesis likely follows nucleophilic aromatic substitution (e.g., displacing chloride on thienopyrimidine with an aniline derivative) .

Biological Targets: Kinase Inhibition: Most analogs target kinases (EGFR, HER2, PI5P4Kγ), with IC₅₀ values in the nanomolar to micromolar range . Antiviral Activity: IB-32 demonstrates STAT3-dependent anti-HCV activity, indicating the scaffold’s versatility .

Biological Activity

N-{2-[(2-Methylpentan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer treatment. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a thieno[2,3-d]pyrimidine core linked to a phenyl group with a 2-methylpentan-3-yloxy substituent. Its molecular formula is C18H21N3OSC_{18}H_{21}N_{3}OS with a molecular weight of approximately 327.4 g/mol .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study evaluated various thieno[2,3-d]pyrimidine derivatives against 60 human tumor cell lines. Notably, some derivatives displayed growth inhibition significantly better than standard treatments like 5-fluorouracil (5-FU) .

Table 1: Antitumor Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundTGI (µM)GI50 (µM)LC50 (µM)Relative Activity to 5-FU
Compound 2016.23.350.17-fold
Compound 2367.76.61004-fold

These compounds target dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells, thus leading to selective toxicity towards cancer cells .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of DHFR. This inhibition disrupts the folate metabolic pathway essential for nucleotide synthesis, thereby inducing apoptosis in cancer cells while sparing normal cells .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methods that optimize yield and purity by adjusting reaction conditions such as temperature and solvent choice . The presence of the bulky 2-methylpentan-3-yloxy group is significant as it enhances the lipophilicity of the compound, potentially improving its biological activity compared to simpler analogs.

Key Structural Features Influencing Activity:

  • Thieno[2,3-d]pyrimidine Core : Essential for DHFR binding.
  • Alkoxy Substituent : Enhances lipophilicity and selectivity.
  • Positioning of Functional Groups : Critical for forming interactions with key amino acids in the DHFR active site .

Case Studies and Research Findings

Several studies have demonstrated the efficacy of thieno[2,3-d]pyrimidine derivatives in preclinical models:

  • Study on Compound Efficacy : In vitro studies showed that certain derivatives exhibited high cytotoxicity against various cancer cell lines, with specific compounds achieving over 60% growth inhibition at low concentrations.
  • Comparative Analysis : The binding affinity and selectivity of these compounds were compared with established chemotherapeutics like methotrexate (MTX), revealing superior selectivity for tumor cells due to differential expression of folate receptors .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing thieno[2,3-d]pyrimidin-4-amine derivatives, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A key strategy involves nucleophilic substitution of 4-chlorothieno[2,3-d]pyrimidine intermediates with substituted anilines, followed by cross-coupling reactions (e.g., Sonogashira coupling) to introduce alkynyl or aryl groups at the 6-position . Optimization includes using refluxing isopropyl alcohol with catalytic HCl for nucleophilic displacement and Pd-catalyzed couplings under inert atmospheres. Yield improvements are achieved by controlling stoichiometry, reaction time, and purification via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing thieno[2,3-d]pyrimidin-4-amine derivatives, and how are data interpreted?

  • Methodological Answer :

  • 1H/13C NMR : Essential for confirming substitution patterns and hydrogen environments. For example, aromatic protons in the phenyl group appear as doublets (δ 6.8–8.2 ppm), while methyl groups in the 2-methylpentan-3-yloxy chain show upfield signals (δ 1.2–1.5 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) validate molecular weight, with fragmentation patterns confirming structural motifs like ethynyl or nitro groups .
  • IR Spectroscopy : Absorptions at ~3300 cm⁻¹ (N-H stretching) and ~1600 cm⁻¹ (C=N/C=C) confirm amine and aromatic moieties .

Q. What in vitro assays are typically used to evaluate the biological activity of thieno[2,3-d]pyrimidin-4-amine derivatives?

  • Methodological Answer : Common assays include:

  • Kinase Inhibition : EGFR/HER2 enzymatic assays using recombinant proteins, with IC50 values calculated via fluorescence polarization .
  • Antiproliferative Activity : Cell viability assays (e.g., MTT) against cancer cell lines (e.g., MDA-MB-435), comparing results to reference inhibitors like paclitaxel .
  • Tubulin Polymerization : Spectrophotometric monitoring of microtubule assembly to assess disruption of tubulin dynamics .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents at the 5- or 6-position) influence the dual inhibition of EGFR/HER2 and tubulin polymerization?

  • Methodological Answer : Substituents like 4-nitrophenyl at the 6-position enhance EGFR/HER2 inhibition (e.g., compound 18b , IC50 = 12 nM) by improving hydrophobic interactions with kinase active sites . Conversely, bulky groups (e.g., 3,4-dichlorobenzyl) at the aniline moiety increase tubulin binding affinity by stabilizing β-tubulin interactions . Contradictions arise when electron-withdrawing groups improve kinase inhibition but reduce solubility, necessitating balance in structure-activity relationship (SAR) studies .

Q. What crystallographic approaches are used to resolve structural ambiguities in thieno[2,3-d]pyrimidin-4-amine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL software is employed for refinement. For example, compound 18b (CCDC deposition) revealed a planar thienopyrimidine core and dihedral angles critical for kinase binding . Challenges include resolving disorder in flexible alkoxy chains, addressed via anisotropic displacement parameter modeling .

Q. How can computational modeling guide the design of derivatives to overcome resistance mechanisms (e.g., P-glycoprotein efflux)?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts interactions with resistance-associated proteins like P-gp. Derivatives with reduced logP values (<3.5) and hydrogen bond donors (<2) are prioritized to evade efflux . MD simulations further assess stability of inhibitor-MCL-1/BCL-2 complexes, as seen in patent-derived analogs .

Q. What strategies mitigate contradictory data between enzyme inhibition and cellular efficacy in thieno[2,3-d]pyrimidin-4-amine derivatives?

  • Methodological Answer : Discrepancies often arise from poor membrane permeability or off-target effects. Solutions include:

  • Prodrug Design : Masking polar groups (e.g., nitro → amine reduction in 19 ) to enhance cellular uptake .
  • Permeability Assays : Parallel artificial membrane permeability assay (PAMPA) to screen compounds with optimal transcellular transport .
  • Transcriptomics : RNA-seq analysis of treated cells to identify compensatory pathways (e.g., MAPK activation) requiring combination therapies .

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